molecular formula C13H20N2O B1336373 2-(2-Piperidin-1-yl-ethoxy)-phenylamine CAS No. 857373-29-6

2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Cat. No. B1336373
CAS RN: 857373-29-6
M. Wt: 220.31 g/mol
InChI Key: PNXZSYLVSCQFGB-UHFFFAOYSA-N
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Description

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a compound that belongs to the class of piperidine analogues, which are known for their interactions with various neurotransmitter transporters. These compounds are of significant interest due to their potential therapeutic applications in neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder .

Synthesis Analysis

The synthesis of piperidine analogues often involves multi-step chemical reactions. For instance, asymmetric synthesis methods have been employed to create 2-(1-aminoalkyl)piperidines, which are structurally related to this compound . The synthesis process can include the reduction of intermediates, hydrogenolysis, and the addition of lithium derivatives to introduce various substituents . Additionally, three-component synthesis methods have been used to create complex piperidine structures, which may be applicable to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of piperidine analogues can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, has been elucidated, revealing the dihedral angles between the piperidine ring and the attached phenyl and phenylamine moieties . Such structural analyses are crucial for understanding the conformation and potential biological interactions of these molecules.

Chemical Reactions Analysis

Piperidine analogues can undergo various chemical reactions, which are essential for their biological activity and interaction with neurotransmitter transporters. The compounds can exhibit different affinities for dopamine, serotonin, and norepinephrine transporters based on their chemical structure and the nature of their substituents . The ability to bind to these transporters is a key factor in their potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine analogues, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of substituents like methoxyphenyl groups can affect these properties and the overall pharmacokinetic profile of the compounds . Additionally, the crystal structure and hydrogen bonding patterns can provide insights into the compound's behavior in solid-state and its interactions in biological systems .

Scientific Research Applications

  • Analytical Profiling in Biological Matrices : One study focused on the characterization and analytical profiling of arylcyclohexylamines, including analogs related to 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. This research provided insights into the qualitative and quantitative analysis of these compounds in biological fluids like blood, urine, and vitreous humor, using techniques such as liquid chromatography and mass spectrometry (De Paoli et al., 2013).

  • Development of Beta(3) Agonists : Another study described the synthesis and evaluation of (4-piperidin-1-yl)-phenyl sulfonamides as beta(3)-adrenergic receptor agonists. This research could be relevant in understanding the potential applications of this compound in receptor-targeted therapies (Hu et al., 2001).

  • Antimicrobial Activity : A study synthesized 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol derivatives, revealing significant antibacterial and antifungal activity. These findings are important for understanding the antimicrobial potential of compounds structurally similar to this compound (Kottapalle & Shinde, 2021).

  • Fungicidal Activity : Research on aminothiazole compounds related to this compound highlighted their fungicidal activities against phytopathogenic fungi. Such studies contribute to our understanding of the potential agricultural applications of these compounds (Choi et al., 2010).

  • Selective Estrogen Receptor Modulators (SERMs) : A study involved the design and bioevaluation of chiral piperidin-4-ols as SERMs, showcasing the potential of this compound analogs in the development of novel therapies targeting estrogen receptors (Yadav et al., 2011).

  • Synthesis and Antifungal Activity Against Phytophthora Capsici : Another study synthesized derivatives of this compound and examined their antifungal activities, contributing valuable insights for the development of new fungicides (Nam et al., 2011).

Future Directions

The compounds synthesized from “2-(2-Piperidin-1-yl-ethoxy)-phenylamine” were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine showed the highest IC50 values for COX-1 inhibition . These compounds demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation . These findings suggest that “this compound” and its derivatives have potential for further development and study as anti-inflammatory agents .

properties

IUPAC Name

2-(2-piperidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXZSYLVSCQFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424633
Record name 2-(2-Piperidin-1-yl-ethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

857373-29-6
Record name 2-(2-Piperidin-1-yl-ethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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